molecular formula C9H8FNO4 B14889189 Methyl 5-fluoro-6-formyl-2-methoxynicotinate

Methyl 5-fluoro-6-formyl-2-methoxynicotinate

Cat. No.: B14889189
M. Wt: 213.16 g/mol
InChI Key: HXGBGPSXTLPIHE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-formyl-2-methoxynicotinate is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . It is a derivative of nicotinic acid and features a fluorine atom, a formyl group, and a methoxy group attached to the nicotinate structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-6-formyl-2-methoxynicotinate typically involves the reaction of 5-fluoro-6-methoxynicotinic acid with appropriate reagents to introduce the formyl group. One common method involves the use of formylation reagents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-6-formyl-2-methoxynicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-fluoro-6-formyl-2-methoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-formyl-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atom may enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-6-methoxynicotinate: Lacks the formyl group but shares similar structural features.

    Methyl 5-chloro-6-formyl-2-methoxynicotinate: Contains a chlorine atom instead of fluorine.

    Methyl 5-bromo-6-formyl-2-methoxynicotinate: Contains a bromine atom instead of fluorine

Uniqueness

Methyl 5-fluoro-6-formyl-2-methoxynicotinate is unique due to the presence of both a fluorine atom and a formyl group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 5-fluoro-6-formyl-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H8FNO4/c1-14-8-5(9(13)15-2)3-6(10)7(4-12)11-8/h3-4H,1-2H3

InChI Key

HXGBGPSXTLPIHE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)F)C=O

Origin of Product

United States

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